![molecular formula C12H11N3O B2902223 (Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxypent-2-enenitrile CAS No. 305372-44-5](/img/structure/B2902223.png)
(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxypent-2-enenitrile
Vue d'ensemble
Description
(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxypent-2-enenitrile, also known as BIX-01294, is a small molecule inhibitor that targets histone lysine methyltransferase G9a. It was first identified in a high-throughput screening for G9a inhibitors and has been studied extensively for its potential therapeutic applications.
Mécanisme D'action
(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxypent-2-enenitrile targets G9a, a histone lysine methyltransferase that plays a critical role in epigenetic regulation. G9a is responsible for the methylation of histone H3 lysine 9, which is associated with transcriptional repression. This compound binds to the SET domain of G9a and inhibits its enzymatic activity, leading to a decrease in histone H3 lysine 9 methylation and an increase in gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on histone methylation and gene expression, this compound has been shown to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways. It has also been shown to inhibit the activity of DNA methyltransferases, which are involved in DNA methylation and gene silencing.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxypent-2-enenitrile is its specificity for G9a, which allows for the selective inhibition of histone methylation and gene expression. However, one of the limitations of this compound is its low solubility, which can make it difficult to work with in some experimental settings. Additionally, the effects of this compound on cell viability and proliferation can vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for the study of (Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxypent-2-enenitrile. One area of interest is the development of more potent and selective G9a inhibitors that can be used in clinical settings. Another area of interest is the identification of new therapeutic applications for this compound, particularly in the treatment of neurodegenerative disorders and viral infections. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential limitations in experimental settings.
In conclusion, this compound is a small molecule inhibitor that targets histone lysine methyltransferase G9a and has potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of histone methylation and gene expression, and it has a wide range of biochemical and physiological effects. While this compound has some limitations in experimental settings, there are several future directions for its study and development as a therapeutic agent.
Méthodes De Synthèse
(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxypent-2-enenitrile can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2-aminobenzimidazole with acetylacetone to form a benzimidazole intermediate, which is then reacted with chloroacetonitrile to form this compound. The yield of this synthesis is typically around 20-25%, and the purity can be improved through recrystallization.
Applications De Recherche Scientifique
(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxypent-2-enenitrile has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation. In viral infections, this compound has been shown to inhibit the replication of certain viruses, including herpes simplex virus.
Propriétés
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-hydroxypent-2-enenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-2-11(16)8(7-13)12-14-9-5-3-4-6-10(9)15-12/h3-6,16H,2H2,1H3,(H,14,15)/b11-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQHESYAAZYILW-FLIBITNWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C#N)C1=NC2=CC=CC=C2N1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C#N)/C1=NC2=CC=CC=C2N1)/O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701181072 | |
Record name | 2-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-3-oxopentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701181072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
301344-10-5 | |
Record name | 2-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-3-oxopentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701181072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.